3-(3,4-Dibromo-2-fluorophenyl)acrylic acid
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Overview
Description
3-(3,4-Dibromo-2-fluorophenyl)acrylic acid is an organic compound with the molecular formula C9H5Br2FO2 It is characterized by the presence of bromine, fluorine, and acrylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dibromo-2-fluorophenyl)acrylic acid typically involves the bromination of 2-fluorophenylacrylic acid. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dibromo-2-fluorophenyl)acrylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and arylboronic acids are commonly used in Suzuki–Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted phenylacrylic acids.
Scientific Research Applications
3-(3,4-Dibromo-2-fluorophenyl)acrylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Dibromo-2-fluorophenyl)acrylic acid involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The acrylic acid moiety can undergo polymerization or act as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester: Similar in structure but contains a trifluoromethyl group instead of a fluorine atom.
3,4-Dibromo-2-fluorophenylacetic acid: Similar but lacks the acrylic acid moiety.
Properties
Molecular Formula |
C9H5Br2FO2 |
---|---|
Molecular Weight |
323.94 g/mol |
IUPAC Name |
(E)-3-(3,4-dibromo-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1-4H,(H,13,14)/b4-2+ |
InChI Key |
GVIQUTOCKQODGJ-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1/C=C/C(=O)O)F)Br)Br |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)F)Br)Br |
Origin of Product |
United States |
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